N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(2-pyrimidinylamino)butanamide
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Overview
Description
N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(2-pyrimidinylamino)butanamide is a complex organic compound that features both benzimidazole and pyrimidine moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(2-pyrimidinylamino)butanamide typically involves multi-step organic reactions. A common approach might include:
Formation of Benzimidazole Moiety: Starting from o-phenylenediamine and reacting with a suitable carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole intermediate can be alkylated using a halogenated butanamide derivative.
Coupling with Pyrimidine: The final step involves coupling the benzimidazole-butanamide intermediate with a pyrimidine derivative, possibly using a coupling reagent like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrimidine rings.
Reduction: Reduction reactions could target the amide group or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzimidazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Conditions might include the use of bases or acids to facilitate nucleophilic or electrophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with benzimidazole and pyrimidine structures are often studied for their antimicrobial, antiviral, and anticancer properties.
Medicine
Drug Development: The compound could be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry
Material Science:
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. Molecular docking studies and biochemical assays would be used to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Pyrimidine Derivatives: Compounds like 5-fluorouracil, which is used in cancer treatment.
Uniqueness
N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(2-pyrimidinylamino)butanamide is unique due to its specific combination of benzimidazole and pyrimidine structures, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C16H18N6O |
---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-(pyrimidin-2-ylamino)butanamide |
InChI |
InChI=1S/C16H18N6O/c23-15(7-3-8-17-16-18-9-4-10-19-16)20-11-14-21-12-5-1-2-6-13(12)22-14/h1-2,4-6,9-10H,3,7-8,11H2,(H,20,23)(H,21,22)(H,17,18,19) |
InChI Key |
YDQZPXNZDCSNDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)CCCNC3=NC=CC=N3 |
Origin of Product |
United States |
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